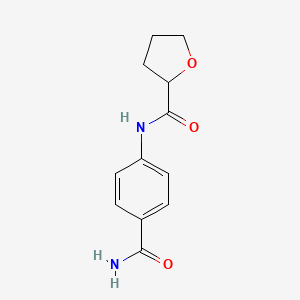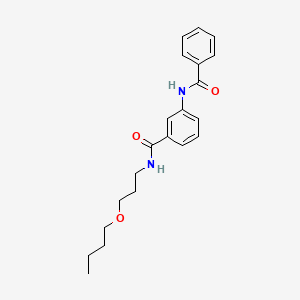
3-benzamido-N-(3-butoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzamido-N-(3-butoxypropyl)benzamide is a compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of two benzamide groups connected by a butoxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(3-butoxypropyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 can enhance the efficiency and yield of the reaction . Ultrasonic irradiation is also employed to further improve the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(3-butoxypropyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Benzoic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-benzamido-N-(3-butoxypropyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzamido-N-(3-butoxypropyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to bind to histone deacetylase (HDAC) enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This can result in the regulation of gene expression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-benzamido-N-(3-methoxypropyl)benzamide: Similar structure but with a methoxy group instead of a butoxy group.
2,3-dimethoxybenzamide: Contains methoxy groups on the benzene ring.
3-acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group on the benzene ring.
Uniqueness
3-benzamido-N-(3-butoxypropyl)benzamide is unique due to its specific butoxypropyl chain, which can influence its chemical properties and biological activities. This structural feature may enhance its solubility and interaction with biological targets compared to other benzamide derivatives.
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-benzamido-N-(3-butoxypropyl)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-14-26-15-8-13-22-20(24)18-11-7-12-19(16-18)23-21(25)17-9-5-4-6-10-17/h4-7,9-12,16H,2-3,8,13-15H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
YLBPNHOOVLXWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11175469.png)
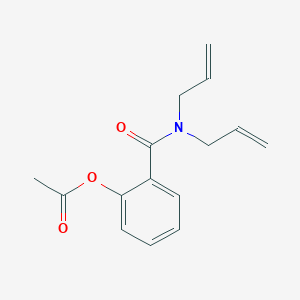
![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175486.png)
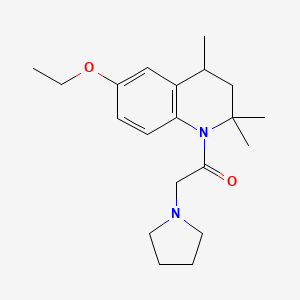
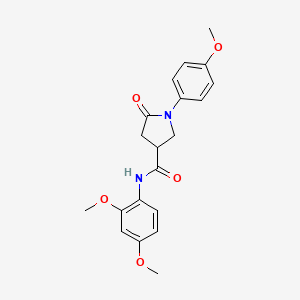
![9-(3,5-Difluorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11175519.png)
acetate](/img/structure/B11175527.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B11175531.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B11175533.png)
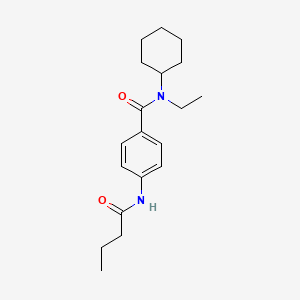
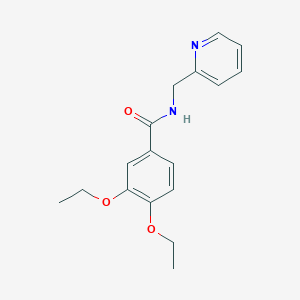

![n-(1-Phenylethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11175559.png)
